5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one
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Overview
Description
5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Introduction of the Pyridin-2-ylamino Group: This step might involve nucleophilic substitution reactions where a pyridine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the isoquinoline ring or the pyridin-2-ylamino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action for compounds like 5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. Pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, used as a building block in organic synthesis.
Quinoline: Structurally similar, with applications in antimalarial drugs.
Pyridine Derivatives: Compounds with similar pyridine rings, used in various chemical and pharmaceutical applications.
Uniqueness
5,8-Dimethyl-6-(pyridin-2-ylamino)isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other isoquinoline or pyridine derivatives.
Properties
Molecular Formula |
C16H15N3O |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5,8-dimethyl-6-(pyridin-2-ylamino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15N3O/c1-10-9-13(19-14-5-3-4-7-17-14)11(2)12-6-8-18-16(20)15(10)12/h3-9H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
JTWANDDTDFGVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)NC=C2)C)NC3=CC=CC=N3 |
Origin of Product |
United States |
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